molecular formula C8H10FNO2 B15047768 O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine

O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine

Cat. No.: B15047768
M. Wt: 171.17 g/mol
InChI Key: HAYLNRWMKPEQEE-UHFFFAOYSA-N
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Description

O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine is a chemical compound with the molecular formula C8H10FNO2. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 2-fluoro-4-methoxyphenylmethyl group. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

The synthesis of O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Industrial production methods may involve the use of methanolysis of hydroxylamine sulfonates .

Chemical Reactions Analysis

O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like organolithium compounds . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . This compound can also interact with receptors, modulating their activity and affecting downstream signaling pathways .

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10FNO2/c1-11-7-3-2-6(5-12-10)8(9)4-7/h2-4H,5,10H2,1H3

InChI Key

HAYLNRWMKPEQEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CON)F

Origin of Product

United States

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